2,6-Diaminotoluene
2,6-Diaminotoluene
2-Methyl-m-phenylenediamine is a major industrial chemical, used in the synthesis of toluene diisocyanate for producing flexible polyurethane foams and elastomers.
2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992)
2,6-diaminotoluene is a diamine that is toluene in which both of the hydrogens ortho- to the methyl group are replaced by amino groups. It has a role as a mutagen. It is a diamine and a primary amino compound. It derives from a hydride of a toluene.
2, 6-Toluenediamine, also known as 2, 6-dat or einecs 212-513-9, belongs to the class of organic compounds known as diaminotoluenes. These are organic aromatic compounds containing a benzene that carries a single methyl group exactly 2 amino groups. 2, 6-Toluenediamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). 2, 6-Toluenediamine can be biosynthesized from toluene.
2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992)
2,6-diaminotoluene is a diamine that is toluene in which both of the hydrogens ortho- to the methyl group are replaced by amino groups. It has a role as a mutagen. It is a diamine and a primary amino compound. It derives from a hydride of a toluene.
2, 6-Toluenediamine, also known as 2, 6-dat or einecs 212-513-9, belongs to the class of organic compounds known as diaminotoluenes. These are organic aromatic compounds containing a benzene that carries a single methyl group exactly 2 amino groups. 2, 6-Toluenediamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). 2, 6-Toluenediamine can be biosynthesized from toluene.
Brand Name:
Vulcanchem
CAS No.:
823-40-5
VCID:
VC21123730
InChI:
InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3
SMILES:
CC1=C(C=CC=C1N)N
Molecular Formula:
C6H3CH3(NH2)2
C7H10N2
C7H10N2
C7H10N2
C7H10N2
Molecular Weight:
122.17 g/mol
2,6-Diaminotoluene
CAS No.: 823-40-5
Cat. No.: VC21123730
Molecular Formula: C6H3CH3(NH2)2
C7H10N2
C7H10N2
Molecular Weight: 122.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-m-phenylenediamine is a major industrial chemical, used in the synthesis of toluene diisocyanate for producing flexible polyurethane foams and elastomers. 2,6-diaminotoluene is a colorless prisms (from water). (NTP, 1992) 2,6-diaminotoluene is a diamine that is toluene in which both of the hydrogens ortho- to the methyl group are replaced by amino groups. It has a role as a mutagen. It is a diamine and a primary amino compound. It derives from a hydride of a toluene. 2, 6-Toluenediamine, also known as 2, 6-dat or einecs 212-513-9, belongs to the class of organic compounds known as diaminotoluenes. These are organic aromatic compounds containing a benzene that carries a single methyl group exactly 2 amino groups. 2, 6-Toluenediamine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). 2, 6-Toluenediamine can be biosynthesized from toluene. |
|---|---|
| CAS No. | 823-40-5 |
| Molecular Formula | C6H3CH3(NH2)2 C7H10N2 C7H10N2 |
| Molecular Weight | 122.17 g/mol |
| IUPAC Name | 2-methylbenzene-1,3-diamine |
| Standard InChI | InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3 |
| Standard InChI Key | RLYCRLGLCUXUPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1N)N |
| Canonical SMILES | CC1=C(C=CC=C1N)N |
| Boiling Point | 260.0 °C 289 °C |
| Colorform | Prisms from benzene, wate |
| Melting Point | 223 °F (NTP, 1992) 106.0 °C 106 °C 106°C 105-106 °C 223°F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator